N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves several steps. One common method includes the reaction of 5-methoxyindole with ethyl bromoacetate to form an intermediate, which is then reacted with diphenylacetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in regulating circadian rhythms and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The compound exerts its effects primarily through binding to melatonin receptors (MT1, MT2, and MT3) in the brain. This binding regulates the sleep-wake cycle and other circadian rhythms. Additionally, it acts as a powerful antioxidant, scavenging free radicals and upregulating antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another name for melatonin.
5-Methoxy-N-acetyltryptamine: A closely related compound with similar biological activities.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is unique due to its dual role as a regulator of circadian rhythms and a potent antioxidant. Its ability to bind to multiple melatonin receptors and its wide range of biological effects make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H24N2O2/c1-29-21-12-13-23-22(16-21)20(17-27-23)14-15-26-25(28)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28) |
InChI Key |
IEBKEYIXCRCZCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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